molecular formula C9H10FNO2 B3030759 Methyl 2-amino-5-fluoro-3-methylbenzoate CAS No. 952479-98-0

Methyl 2-amino-5-fluoro-3-methylbenzoate

Cat. No.: B3030759
CAS No.: 952479-98-0
M. Wt: 183.18
InChI Key: FZVXQHDTZQYNMO-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-3-methylbenzoate (CAS 952479-98-0) is a high-value benzoate ester derivative used in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol, serves as a versatile chemical building block . As a key intermediate, it is featured in patented synthetic routes for the development of novel active compounds, demonstrating its relevance in modern drug discovery programs . Researchers value this compound for its specific substitution pattern, which includes both amino and fluoro functional groups that facilitate further chemical modifications. Specifications & Handling Purity: Available with a certified purity of 97% . Storage: For optimal stability, the product should be sealed and stored dry at 2-8°C . Safety: This compound is classified as harmful and an irritant. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Notice This product is intended for research and further manufacturing applications only. It is strictly not for direct human use, diagnostic use, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVXQHDTZQYNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696973
Record name Methyl 2-amino-5-fluoro-3-methylbenzoate
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Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952479-98-0
Record name Benzoic acid, 2-amino-5-fluoro-3-methyl-, methyl ester
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Record name Methyl 2-amino-5-fluoro-3-methylbenzoate
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Record name methyl 2-amino-5-fluoro-3-methylbenzoate
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Synthetic Methodologies for Methyl 2 Amino 5 Fluoro 3 Methylbenzoate and Analogous Structures

Direct Esterification Routes to Methyl 2-amino-5-fluoro-3-methylbenzoate

Direct esterification represents a common and straightforward approach for the synthesis of this compound. This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Esterification of 2-amino-5-fluoro-3-methylbenzoic Acid Precursors

The most direct route to this compound is the esterification of its corresponding carboxylic acid precursor, 2-amino-5-fluoro-3-methylbenzoic acid. This reaction is typically carried out by reacting the benzoic acid derivative with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. pbworks.commdpi.comresearchgate.net The process, known as Fischer esterification, is a reversible reaction, and to drive the equilibrium towards the product side, an excess of methanol is often used.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester. pbworks.com

ReactantReagentCatalystProduct
2-amino-5-fluoro-3-methylbenzoic acidMethanolSulfuric AcidThis compound

Esterification of Substituted Benzoic Acids for Methyl Benzoate (B1203000) Derivatives

The principles of Fischer esterification are widely applicable to a variety of substituted benzoic acids for the synthesis of their corresponding methyl benzoate derivatives. researchgate.net The reactivity of the benzoic acid can be influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups can increase the nucleophilicity of the carbonyl oxygen, facilitating protonation, while electron-withdrawing groups can have the opposite effect. wordpress.com

For instance, the synthesis of various methyl benzoate compounds has been successfully achieved by reacting different benzoic acids with methanol using solid acid catalysts, such as zirconium metal catalysts with fixed Ti. mdpi.comresearchgate.net This method offers the advantage of easy catalyst separation and reusability. mdpi.com The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired methyl benzoate derivatives. mdpi.comresearchgate.net

Functional Group Interconversions on the Benzoate Ring System

An alternative approach to synthesizing this compound and its analogs involves performing functional group interconversions on a pre-existing benzoate ring system. This strategy allows for the introduction of the desired amino, fluoro, and methyl groups at specific positions.

Reductive Transformations for Amine Introduction (e.g., from nitro precursors)

The amino group in this compound can be introduced by the reduction of a corresponding nitro-substituted precursor. The reduction of aromatic nitro compounds is a well-established and efficient method for the synthesis of anilines. masterorganicchemistry.comwikipedia.org A common precursor for this transformation is methyl 5-fluoro-3-methyl-2-nitrobenzoate.

Several reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.comlibretexts.org

Metal/Acid Systems: A combination of a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is effective for the reduction of nitro groups. masterorganicchemistry.comlibretexts.org

Other Reagents: Reagents like sodium hydrosulfite, sodium sulfide, and titanium(III) chloride can also be used for this transformation. wikipedia.org

The choice of the reducing agent often depends on the presence of other functional groups in the molecule to ensure selectivity. niscpr.res.in For example, catalytic hydrogenation is a clean and efficient method, but it may also reduce other functional groups like alkenes or alkynes if present.

PrecursorReducing AgentProduct
Methyl 5-fluoro-3-methyl-2-nitrobenzoateH₂/Pd/CThis compound
Methyl 5-fluoro-3-methyl-2-nitrobenzoateFe/HClThis compound

Halogenation and Fluorination Strategies on Benzoate Scaffolds

Introducing a fluorine atom onto a benzoate scaffold can be achieved through various halogenation and fluorination techniques. Direct fluorination of aromatic rings can be challenging, but several methods have been developed to achieve this transformation.

One common strategy involves the use of fluorinating agents like Selectfluor® (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) for electrophilic fluorination. researchgate.netrsc.org Another approach is nucleophilic aromatic substitution (SₙAr) where a leaving group, such as a nitro group or a halogen, is displaced by a fluoride (B91410) ion. This reaction is particularly effective when the ring is activated by electron-withdrawing groups.

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring. This involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline (B41778). For example, starting from methyl 2-amino-3-methylbenzoate, diazotization followed by treatment with fluoroboric acid would yield the diazonium tetrafluoroborate salt, which upon heating, would produce methyl 2-fluoro-3-methylbenzoate.

Recent advancements in metal-mediated fluorination techniques have provided milder and more efficient methods for the introduction of fluorine into complex organic molecules. nih.govscispace.com These methods often utilize transition metal catalysts, such as palladium or copper, to facilitate the fluorination reaction. scispace.comresearchgate.net

Alkylation Reactions (e.g., Methylation) on Substituted Benzoates

The introduction of a methyl group onto the benzoate ring can be accomplished through alkylation reactions. Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. This reaction involves the use of an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org

However, Friedel-Crafts alkylation can be prone to issues like polyalkylation and carbocation rearrangements. For the synthesis of this compound, it is often more practical to start with a precursor that already contains the methyl group, such as 3-methylbenzoic acid, and then introduce the other functional groups.

Alternatively, N-alkylation of aminobenzoate derivatives can be performed to introduce alkyl groups onto the nitrogen atom. nih.govtandfonline.comtandfonline.comacs.org This is typically achieved by reacting the aminobenzoate with an alkylating agent in the presence of a base. nih.govtandfonline.comtandfonline.com

Regioselective Synthesis Approaches for Substituted Benzoates

Regioselectivity, the control of the position of chemical bond formation, is a cornerstone of modern organic synthesis. For substituted benzoates, achieving the desired substitution pattern is often challenging due to the directing effects of existing substituents on the aromatic ring. Researchers have developed several strategies to overcome these challenges.

One effective method involves the regioselective halogen-metal exchange reaction. For instance, studies on 3-substituted 1,2-dibromo arenes have shown that treatment with isopropylmagnesium chloride leads to a halogen-metal exchange predominantly at the 2-position. organic-chemistry.org This regioselectivity is attributed to the thermodynamic stability of the resulting arylmagnesium intermediate and the prevention of benzyne (B1209423) formation at low temperatures. organic-chemistry.org This intermediate can then be carboxylated to produce a 2-substituted 5-bromobenzoic acid, a precursor that can be further modified to introduce the required amino and methyl groups. organic-chemistry.org The efficiency of this regioselectivity is influenced by the nature of the substituent at the 3-position, with electron-withdrawing groups and those with lone pair electrons showing high selectivity. organic-chemistry.org

Another approach to achieving regioselectivity is through the controlled cyclization of specifically designed precursors. For example, the synthesis of substituted carbazoles has been achieved with complete control of regiochemistry by the intramolecular cycloaddition of alkyne-tethered 3-anilido-2-pyrones. nsf.gov While this example leads to a different heterocyclic system, the principle of using a tethered reactant to direct the position of bond formation is a powerful strategy that can be adapted for the synthesis of complex benzoates. Similarly, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole, allowing for the introduction of functional groups at specific, previously inaccessible positions. nih.gov These methods highlight the importance of catalyst and directing group choice in achieving high regioselectivity in the synthesis of substituted aromatics.

Advanced Synthetic Strategies and Catalytic Methods

Recent advancements in synthetic chemistry have provided powerful tools for the construction of complex molecules like this compound. These methods often offer improved yields, shorter reaction times, and greater functional group tolerance compared to traditional techniques.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. ajrconline.org The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields. ijprdjournal.comscielo.br This technology is considered a green chemistry approach as it minimizes solvent usage and can reduce the formation of side products. scielo.brijsdr.org

The synthesis of various benzoate derivatives has been successfully achieved using microwave assistance. For example, the esterification of benzoic acid with alcohols to form esters like butyl benzoate and propyl benzoate can be completed in minutes under microwave irradiation, compared to hours required for conventional heating. ijsdr.orgrasayanjournal.co.in Similarly, the synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate) from p-aminobenzoic acid is significantly accelerated using microwaves. ajrconline.orgijprdjournal.com These examples demonstrate the potential of MAOS for the efficient synthesis of the ester functional group in the target molecule.

Below is a table comparing conventional and microwave-assisted methods for the synthesis of benzothiazole (B30560) derivatives, illustrating the typical advantages of the latter.

EntryMethodTimeYield (%)
1Conventional8-12 h70-82
2Microwave20-30 min82-94
Data adapted from a comparative study on benzothiazole synthesis, showcasing the general time and yield improvements of microwave-assisted methods. scielo.br

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of substituted aromatic compounds. Palladium catalysts can facilitate a wide range of transformations, including C-H functionalization, which allows for the direct introduction of new functional groups onto an aromatic ring without the need for pre-functionalization. acs.orgnih.gov

In the context of benzoate synthesis, palladium catalysis can be used to construct the substituted aromatic core. For example, palladium-catalyzed C-H activation can be directed by an auxiliary group to achieve site-selective functionalization. acs.org This strategy can be employed to build complex benzo-fused rings. Furthermore, palladium-catalyzed reactions have been used in the synthesis of various heterocyclic compounds containing the benzoate motif, such as benzodiazepines. mdpi.com These reactions, including intramolecular Buchwald-Hartwig amination, demonstrate the versatility of palladium catalysis in constructing the substituted amino-benzoate framework. mdpi.com The choice of ligand is often critical in controlling the outcome and efficiency of these reactions. nih.gov

Catalyst SystemReaction TypeApplication Example
Pd(OAc)₂ / LigandC-H FunctionalizationConstruction of benzo-fused rings acs.org
Pd(II) / Cu(I)C-H Functionalization / C-S Bond FormationSynthesis of 2-substituted benzothiazoles acs.org
Pd(0) / LigandCarbopalladation / Allylic AminationSynthesis of 1,4-benzodiazepinones mdpi.com
This table summarizes various palladium-catalyzed reactions applicable to the synthesis of complex aromatic structures.

An alternative and innovative approach to synthesizing 2-aminobenzoates involves the oxidative ring-opening of N-heterocyclic precursors. This strategy can provide access to substitution patterns that are difficult to achieve through direct functionalization of a benzene (B151609) ring.

A notable example is the oxidative ring-opening of 3-aminoindazoles. rsc.orgrsc.org This reaction proceeds via N-N bond cleavage to afford a variety of 2-aminobenzoates in good yields under mild conditions. rsc.orgrsc.org A key advantage of this method is its controllability; by choosing the appropriate oxidant and bromine source, free, mono-, or dual-brominated 2-aminobenzoates can be selectively produced. rsc.orgrsc.org Mechanistic studies suggest that the oxygen atom in the newly formed carbonyl group originates from water. rsc.org This method represents a unique transformation for generating highly functionalized 2-aminobenzoates.

Another related strategy is the oxidative ring-opening of benzothiazole derivatives, which can lead to acylamidobenzene sulfonate esters. researchgate.net While not directly yielding 2-aminobenzoates, this methodology demonstrates the principle of using a heterocyclic scaffold that can be opened to reveal a functionalized benzene ring. Similarly, oxidative cleavage of cyclic olefins followed by reductive amination provides a pathway to functionalized azaheterocycles, showcasing the broader applicability of ring-opening strategies in complex molecule synthesis. researchgate.net

PrecursorReagentsProduct
3-AminoindazolesOxidant (e.g., K₂S₂O₈), H₂O2-Aminobenzoates rsc.orgrsc.org
BenzothiazolesMagnesium monoperoxyphthalate, AlcoholAcylamidobenzene sulfonate esters researchgate.net
Cyclic OlefinsO₃ or OsO₄/NaIO₄, then Amine/Reducing AgentFunctionalized Azaheterocycles researchgate.net
This table outlines different ring-opening strategies for the synthesis of functionalized aromatic and heterocyclic compounds.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of Methyl 2-amino-5-fluoro-3-methylbenzoate, confirming the substitution pattern on the aromatic ring and the connectivity of the ester and amino groups.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton in the molecule. The analysis of chemical shifts (δ), integration values, and spin-spin coupling patterns allows for the unambiguous assignment of these protons.

The aromatic region is of particular interest. The two aromatic protons, H-4 and H-6, are chemically non-equivalent and are expected to appear as separate signals. The electron-donating amino group (-NH₂) at C-2 and the methyl group (-CH₃) at C-3 will shield these protons, while the electron-withdrawing ester (-COOCH₃) and fluoro (-F) groups will have deshielding effects that modulate the final chemical shifts. The fluorine atom at C-5 will induce heteronuclear coupling with the adjacent protons, H-4 and H-6.

Aromatic Protons (H-4 and H-6): These two protons are anticipated to resonate in the range of δ 6.5-7.5 ppm. H-4 will be coupled to the adjacent H-6 (a four-bond coupling, ⁴JHH) and to the fluorine atom at C-5 (a three-bond coupling, ³JHF). H-6 will be coupled to H-4 (⁴JHH) and the fluorine atom at C-5 (a three-bond, ortho coupling, ³JHF). Consequently, both signals are expected to appear as complex multiplets, likely a doublet of doublets. For comparison, in the related compound 2-Amino-5-fluorobenzoic acid, the aromatic protons appear between δ 6.79 and 7.42 ppm. chemicalbook.com

Amino Protons (-NH₂): The two protons of the primary amino group are expected to produce a broad singlet signal, typically in the range of δ 4.0-5.5 ppm. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In similar compounds like Methyl 2-aminobenzoate (B8764639), this signal appears as a broad singlet around δ 5.71 ppm. rsc.org

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet, as there are no adjacent protons to couple with. This signal is typically found in the δ 3.8-3.9 ppm region. For instance, the methoxy protons in Methyl 2-aminobenzoate and Methyl 4-methylbenzoate appear at δ 3.84 ppm and δ 3.88 ppm, respectively. rsc.orgrsc.org

Aromatic Methyl Protons (-CH₃): The protons of the methyl group attached to the benzene (B151609) ring are also expected to appear as a singlet. This signal is typically observed further upfield, around δ 2.1-2.3 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constants (J, Hz)
-NH₂4.0 - 5.5Broad Singlet (br s)N/A
Ar-H4 / Ar-H66.5 - 7.5Doublet of Doublets (dd)³JHF, ⁴JHH
-OCH₃3.8 - 3.9Singlet (s)N/A
Ar-CH₃2.1 - 2.3Singlet (s)N/A

Table 1: Predicted ¹H NMR Spectral Data for this compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. A significant feature in the spectrum will be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into doublets.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of δ 166-169 ppm. For example, the carbonyl carbon in Ethyl 4-aminobenzoate (B8803810) resonates at δ 166.8 ppm. rsc.org

Aromatic Carbons (C1-C6): The six aromatic carbons will resonate in the typical range of δ 110-160 ppm.

C-5 (C-F): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and is expected to be significantly downfield.

C-2 (C-NH₂): The carbon attached to the amino group will be shielded and appear further upfield compared to other substituted aromatic carbons.

C-4 and C-6: These carbons, ortho and para to the fluorine atom, will exhibit smaller two-bond (²JCF) and three-bond (³JCF) coupling, respectively, appearing as doublets.

The chemical shifts of C-1, C-2, and C-3 will be influenced by the amino, ester, and methyl substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 51-53 ppm. rsc.org

Aromatic Methyl Carbon (-CH₃): The methyl carbon attached to the ring is expected to resonate at the most upfield region of the spectrum, around δ 15-22 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected C-F Coupling
C=O166 - 169No
C-F (C-5)155 - 160Yes (¹JCF)
C-NH₂ (C-2)145 - 150Yes (⁴JCF)
C-COOCH₃ (C-1)110 - 115Yes (⁴JCF)
C-CH₃ (C-3)120 - 125Yes (³JCF)
C-H (C-4)115 - 120Yes (²JCF)
C-H (C-6)110 - 115Yes (²JCF)
-OCH₃51 - 53No
Ar-CH₃15 - 22No

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at C-5. This signal's multiplicity will be determined by its coupling to the neighboring aromatic protons, H-4 and H-6. Since both protons are three bonds away (meta), the fluorine signal is expected to appear as a triplet or, more likely, a doublet of doublets if the coupling constants (³JHF) are different. The chemical shift for fluorine on an aromatic ring typically falls within the range of -100 to -140 ppm relative to a standard like CFCl₃.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish proton-proton coupling relationships. A cross-peak between the signals for H-4 and H-6 would confirm their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unequivocally link the ¹H signals for H-4, H-6, the methoxy group, and the aromatic methyl group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

A correlation between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O).

Correlations from the aromatic methyl protons (Ar-CH₃) to carbons C-2, C-3, and C-4.

Correlations from the aromatic protons (H-4, H-6) to neighboring carbons, confirming the substitution pattern.

Vibrational Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would exhibit characteristic bands for the amine, ester, and fluoroaromatic moieties. rsc.org

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

C=O Stretching: The ester carbonyl group gives rise to a very strong and sharp absorption band. For aromatic esters, this band is typically found in the range of 1715-1730 cm⁻¹. spectroscopyonline.com

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually appears as a medium to strong band around 1600-1640 cm⁻¹.

C-O Stretching: Esters characteristically show two C-O stretching bands. A strong, asymmetric C-C-O stretch is expected between 1250-1300 cm⁻¹, and a symmetric O-C-C stretch appears between 1000-1100 cm⁻¹. spectroscopyonline.com

C-F Stretching: The carbon-fluorine bond of the fluoroaromatic group produces a strong absorption band typically in the 1200-1270 cm⁻¹ region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Primary AmineN-H Bend (scissoring)1600 - 1640Medium-Strong
Aromatic RingC-H Stretch3000 - 3100Weak-Medium
Methyl/MethoxyC-H Stretch2850 - 3000Weak-Medium
Ester CarbonylC=O Stretch1715 - 1730Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium
EsterC-O Stretch (asymmetric)1250 - 1300Strong
FluoroaromaticC-F Stretch1200 - 1270Strong
EsterC-O Stretch (symmetric)1000 - 1100Medium-Strong

Table 3: Predicted FTIR Absorption Bands for this compound.

Raman Spectroscopy (FT-Raman) for Vibrational Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. For this compound, the Raman spectrum provides a detailed fingerprint of the molecular structure. The analysis, often supported by Density Functional Theory (DFT) calculations for analogous compounds, allows for the precise assignment of observed vibrational frequencies to specific molecular motions. nih.gov

Key vibrational modes for this compound are expected to appear in distinct regions of the Raman spectrum. The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations. The carbonyl group (C=O) of the methyl ester will produce a strong, characteristic stretching band. Vibrations involving the fluorine substituent, such as the C-F stretching mode, are also identifiable. The aromatic ring itself has several characteristic vibrations, including ring breathing modes and C-H stretching. The methyl group attached to the ring and the ester methyl group also have their own characteristic stretching and bending frequencies. ijtsrd.comresearchgate.net

Based on studies of similar molecules like 2-amino-5-fluorobenzoic acid and 2-amino-5-bromobenzoic acid, a detailed interpretation of the vibrational spectra can be performed by analyzing the potential energy distribution. nih.govijtsrd.com

Table 1: Predicted FT-Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Asymmetric NH₂ Stretching Amino ~3500
Symmetric NH₂ Stretching Amino ~3400
Aromatic C-H Stretching Aromatic Ring 3000-3100
C=O Stretching Ester Carbonyl 1680-1710
NH₂ Bending (Scissoring) Amino 1600-1650
Aromatic C=C Stretching Aromatic Ring 1450-1600
C-F Stretching Fluoro-Aromatic 1200-1270

Electronic Absorption Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the UV region, which arise from π→π* and n→π* electronic transitions. researchgate.net

The benzene ring is the primary chromophore, and its π→π* transitions are influenced by the various substituents. The amino (-NH₂), methyl ester (-COOCH₃), methyl (-CH₃), and fluoro (-F) groups act as auxochromes, modifying the absorption maxima (λmax) and the intensity of the absorption bands. The amino group, being a strong electron-donating group, typically causes a bathochromic shift (shift to longer wavelengths). The carbonyl group in the ester contains non-bonding electrons (n electrons), allowing for a weak n→π* transition, which may be observed as a shoulder on the main absorption bands. researchgate.net

Studies on related compounds show that the solvent can influence the position of these absorption bands. researchgate.net Polar solvents can interact with the solute, stabilizing the ground or excited states and leading to shifts in λmax.

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore/Functional Group Expected λmax Range (nm)
π→π* Substituted Benzene Ring 200-280
π→π* Substituted Benzene Ring 280-350

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS, HRLCMS Q-TOF)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₉H₁₀FNO₂), the high-resolution mass spectrum would confirm its exact molecular weight of 183.07 g/mol .

In a typical electron ionization (EI) mass spectrum, the parent molecular ion ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 183. The fragmentation of this ion provides valuable structural information. Common fragmentation pathways for this type of molecule include:

Loss of a methoxy radical (•OCH₃): This is a characteristic fragmentation of methyl esters, leading to the formation of a stable acylium ion. The resulting fragment would have an m/z of 152. docbrown.info

Loss of methanol (B129727) (CH₃OH): This can occur through a rearrangement process, particularly if a nearby hydrogen atom (like from the amino group) is available. This would result in a fragment at m/z 151. docbrown.info

Loss of a methyl radical (•CH₃): Cleavage of the ring-methyl bond would produce a fragment at m/z 168.

Decarbonylation: Loss of carbon monoxide (CO) from fragments is also a common pathway. For instance, the m/z 152 fragment could lose CO to give a fragment at m/z 124.

The analysis of these fragmentation patterns allows for the unambiguous identification of the compound's structure. researchgate.netunito.it

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula of Lost Neutral
183 [C₉H₁₀FNO₂]⁺ (Molecular Ion) -
152 [M - •OCH₃]⁺ •OCH₃
151 [M - CH₃OH]⁺ CH₃OH

X-ray Crystallography and Solid-State Structural Analysis

Crystal Structure Determination of this compound Analogs

While the specific crystal structure of this compound is not detailed in the provided search results, extensive information is available for closely related analogs like 2-amino-5-fluorobenzoic acid and methyl 2-amino-5-chlorobenzoate. researchgate.netnih.govresearchgate.net This data allows for a reliable prediction of its solid-state conformation.

Studies on these analogs reveal that the molecule is nearly planar. researchgate.netnih.gov A key structural feature is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the ester group. This interaction creates a stable six-membered ring, often referred to as an S(6) ring motif, which significantly influences the molecule's conformation. researchgate.netnih.gov The bond lengths and angles are generally within the normal ranges for substituted benzene derivatives. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is dictated by a network of intermolecular interactions. Based on the analysis of its analogs, the crystal packing of this compound would be governed by a combination of hydrogen bonds and other weaker interactions. researchgate.netnih.gov

Intermolecular Hydrogen Bonds: The remaining hydrogen on the amino group (the one not involved in the intramolecular bond) is available to form intermolecular N-H···O hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This interaction links the molecules into chains or more complex networks, providing stability to the crystal structure. nih.govresearchgate.net

Halogen Interactions: Weak N-H···F hydrogen bonds might also be present, further stabilizing the crystal packing. researchgate.netnih.gov

The combination of these directional and non-directional forces defines the final three-dimensional architecture of the crystal. For example, in 2-amino-5-fluorobenzoic acid, molecules form inversion dimers through O-H···O hydrogen bonds, which are then linked by other interactions. researchgate.netnih.gov Similarly, methyl 2-amino-5-chlorobenzoate molecules are linked into chains along a crystallographic axis via N-H···O hydrogen bonds. nih.gov

Table 4: Compound Names Mentioned

Compound Name
This compound
2-amino-5-fluorobenzoic acid
2-amino-5-bromobenzoic acid
Methyl 2-amino-5-chlorobenzoate
2-amino-5-chloro-3-methylbenzoic acid
m-toluic acid
2-nitro-3-methylbenzoic acid
2-amino-3-methylbenzoic acid
N-chlorosuccinimide
cyanuric chloride
dichlorohydantoin
benzoyl peroxide
methyl 2-hydroxybenzoate

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools in modern chemistry, providing a lens into the microscopic world of molecular structure and reactivity. For Methyl 2-amino-5-fluoro-3-methylbenzoate, these methods are employed to elucidate its fundamental properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure of this compound

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These theoretical predictions are crucial for understanding the steric and electronic effects of the amino, fluoro, and methyl substituents on the benzoate (B1203000) ring.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap typically suggests higher reactivity. For substituted aromatic compounds, these calculations can reveal how the interplay of electron-donating (amino, methyl) and electron-withdrawing (fluoro, ester) groups influences the electron density across the molecule.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory for calculating molecular properties. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can be used to refine the understanding of the molecule's properties. While computationally more intensive than DFT, ab initio calculations can provide benchmark data for electronic energies and molecular geometries. These methods are valuable for confirming the results obtained from DFT and for investigating phenomena where DFT might be less reliable.

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental spectra.

Theoretical Vibrational Frequencies (IR, Raman) and Correlation with Experimental Data

The vibrational modes of this compound can be calculated using DFT. These calculations yield a set of harmonic vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. These predicted frequencies can be directly correlated with experimental infrared (IR) and Raman spectra.

It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational methods. By comparing the scaled theoretical spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode. For instance, characteristic frequencies for the N-H stretching of the amino group, the C=O stretching of the ester, C-F stretching, and various aromatic ring vibrations can be precisely identified. The potential energy distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the molecule's vibrations.

Computed NMR Chemical Shifts and Comparison with Experimental Observations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts.

These calculations provide a direct link between the electronic environment of each nucleus and its resonance frequency. By comparing the computed chemical shifts with experimental data, chemists can confirm the structural assignment of the molecule. For this compound, these calculations can help to resolve the precise chemical shifts of the aromatic protons and carbons, which are influenced by the complex interplay of the various substituents.

Electronic Spectra Predictions (UV-Vis)

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for the transitions between different electronic states.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) corresponding to transitions such as π → π* and n → π*. These transitions are characteristic of the aromatic ring and the carbonyl group. The predicted spectrum can be compared with experimental UV-Vis data to understand the electronic properties of the molecule and the nature of its chromophores.

Reactivity Descriptors and Global Reactivity ParametersDerived from the HOMO and LUMO energies, global reactivity parameters are calculated to predict the overall chemical behavior of a molecule. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are fundamental in chemical reactivity theory for predicting how a molecule will interact with other chemical species.

Non-Linear Optical (NLO) Properties from Theoretical CalculationsTheoretical calculations can predict a molecule's potential for NLO applications. This involves computing properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for use in technologies such as optical switching and frequency conversion. These properties are highly dependent on the molecular structure, electron delocalization, and the presence of electron-donating and -accepting groups.

While the theoretical frameworks for these analyses are robust, their application to this compound has not been documented in the accessible scientific literature. Further experimental or computational research would be required to generate the specific data needed to populate the requested article sections.

Chemical Reactivity and Transformation Pathways

Reactions of the Amino Group in Methyl 2-amino-5-fluoro-3-methylbenzoate

The amino group (-NH₂) attached to the aromatic ring is a potent activating group, significantly influencing the molecule's reactivity. Its lone pair of electrons enhances the electron density of the benzene (B151609) ring and makes the nitrogen atom a nucleophilic center.

The nitrogen atom of the primary aromatic amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of reactions, including acylation, alkylation, and diazotization.

A fundamental reaction of aromatic amines is diazotization, which involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. youtube.com These diazonium salts are highly valuable synthetic intermediates. For instance, the diazotization of methyl anthranilate, an analog of the title compound, is a key step in forming the highly reactive aryne intermediate known as benzyne (B1209423). wikipedia.org

Aryl diazonium salts can undergo a range of substitution reactions, collectively known as Sandmeyer reactions, where the diazonium group is replaced by various nucleophiles. ucla.eduwikipedia.org These reactions are typically catalyzed by copper(I) salts and provide a pathway to synthesize aryl halides, cyanides, and other derivatives that are often difficult to prepare by direct substitution methods. wikipedia.orgnih.govorganic-chemistry.org

Table 1: Representative Sandmeyer Reactions on Aryl Diazonium Salts
Starting MaterialReagentsProductReaction Type
Aryl Diazonium SaltCopper(I) Chloride (CuCl)Aryl ChlorideChlorination wikipedia.org
Aryl Diazonium SaltCopper(I) Bromide (CuBr)Aryl BromideBromination wikipedia.org
Aryl Diazonium SaltCopper(I) Cyanide (CuCN)Aryl Cyanide (Benzonitrile)Cyanation wikipedia.org
Aryl Diazonium SaltPotassium Iodide (KI)Aryl IodideIodination youtube.com
Aryl Diazonium SaltFluoroboric Acid (HBF₄), heatAryl Fluoride (B91410)Fluorination (Schiemann Reaction) ucla.edu
Aryl Diazonium SaltCopper(I) Oxide (Cu₂O), Copper(II) NitratePhenolHydroxylation wikipedia.org

Aromatic amines are susceptible to oxidation, and the reaction products can vary depending on the oxidant and the specific substituents on the aromatic ring. The oxidation of anilines can lead to the formation of azoxybenzenes, nitroso compounds, or nitro compounds. acs.orgrsc.org

For example, various substituted anilines can be selectively oxidized to azoxybenzenes or nitrobenzenes using hydrogen peroxide, with the selectivity being controlled by the choice of base. acs.org

Reactions of the Ester Group

The methyl ester group (-COOCH₃) in this compound is a key site for chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

Ester hydrolysis is a fundamental reaction that converts an ester into its corresponding carboxylic acid and alcohol. This transformation can be catalyzed by either acid or, more commonly, base (a process known as saponification).

The hydrolysis of methyl benzoates can be achieved under various conditions. For instance, high-temperature water (250–300 °C) or slightly alkaline solutions (e.g., 2% KOH) can effectively hydrolyze even sterically hindered methyl benzoates. psu.edu The rate of alkaline hydrolysis of substituted methyl benzoates is sensitive to the electronic effects of the substituents on the aromatic ring. chegg.com

Specifically for a closely related compound, Methyl 2-amino-5-fluorobenzoate, hydrolysis to 2-amino-5-fluorobenzoic acid has been documented. The reaction is carried out using lithium hydroxide (B78521) in a tetrahydrofuran/water solvent system at 60 °C. nih.govresearchgate.net This transformation demonstrates the viability of converting the methyl ester of the title compound into its corresponding carboxylic acid, 2-amino-5-fluoro-3-methylbenzoic acid.

Table 2: Conditions for Hydrolysis of a Related Anthranilate Ester
SubstrateReagentSolventConditionsProduct
Methyl 2-amino-5-fluorobenzoateLithium Hydroxide (1N)Tetrahydrofuran (THF)Stirred at 60 °C for 6 h2-Amino-5-fluorobenzoic acid nih.govresearchgate.net

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This equilibrium reaction is typically catalyzed by the presence of an acid or a base. For instance, reacting a methyl ester with an excess of ethanol (B145695) in the presence of a catalyst will shift the equilibrium towards the formation of the corresponding ethyl ester and methanol (B129727).

The synthesis of various methyl benzoate (B1203000) compounds can be achieved through the esterification of benzoic acids with methanol, often using solid acid catalysts. mdpi.com Conversely, these conditions can be adapted for transesterification. For example, the transesterification of diethyl malonate with cyclohexanol (B46403) has been studied, illustrating a similar transformation principle that could be applied to this compound to generate different alkyl esters. acs.org

Esters can be readily reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, converting the ester functional group into a primary alcohol. doubtnut.commasterorganicchemistry.com In this reaction, the ester is reduced to two alcohol molecules; one derived from the acyl portion and the other from the alkoxy portion.

Applying this to this compound, reduction with LiAlH₄ would yield (2-amino-5-fluoro-3-methylphenyl)methanol (B12855662) and methanol. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol. ucalgary.ca While LiAlH₄ is a strong and versatile reducing agent, other reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. doubtnut.comncert.nic.in

Table 3: Common Reducing Agents for Ester Transformation
ReagentAbbreviationTypical Product from EsterReactivity Notes
Lithium Aluminum HydrideLiAlH₄Primary AlcoholStrong, unselective reducing agent. Reduces esters, carboxylic acids, amides, etc. doubtnut.commasterorganicchemistry.com
Sodium BorohydrideNaBH₄No Reaction (typically)Milder reducing agent, generally effective for aldehydes and ketones but not esters. doubtnut.comncert.nic.in

Reactions Involving the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of substituted benzoates, the ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. scribd.comrsc.org The reaction typically requires strong electrophiles and often harsh conditions, such as the use of a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) for nitration. scribd.comma.edu

The mechanism for the nitration of methyl benzoate involves two main steps:

Generation of the Electrophile : Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). ma.eduaiinmr.com

Electrophilic Attack : The π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion. aiinmr.comgrabmyessay.com

Deprotonation : A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring. aiinmr.com

For this compound, the directing effects of the substituents are competing. The strong ortho, para-directing amino group would likely dominate, directing an incoming electrophile to the positions ortho or para to it (C4 and C6). However, the C6 position is sterically hindered by the adjacent methyl ester group. Therefore, substitution is most probable at the C4 position. A relevant example is the preparation of 2-Amino-5-fluoro-3-nitrobenzoate, which demonstrates the introduction of a nitro group onto a similarly substituted ring. researchgate.net

Directing Effects of Substituents in EAS Reactions
SubstituentPosition on RingElectronic EffectDirecting Influence
-NH₂ (Amino)C2ActivatingOrtho, Para (to C3, C5)
-F (Fluoro)C5Deactivating (Inductive), Activating (Resonance)Ortho, Para (to C4, C6)
-CH₃ (Methyl)C3ActivatingOrtho, Para (to C2, C4, C6)
-COOCH₃ (Methyl Ester)C1DeactivatingMeta (to C3, C5)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The reaction typically proceeds through a two-step mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

In this compound, the fluorine atom at the C5 position could potentially act as a leaving group in an SNAr reaction. The reactivity of the ring towards SNAr is enhanced by the electron-withdrawing methyl ester group, although it is in a meta position. More significantly, SNAr reactions can sometimes proceed via a concerted mechanism that does not require strong activation by electron-withdrawing groups. nih.gov

Halogen displacement reactions are a common type of SNAr where a halogen atom is replaced by another nucleophile. The reactivity of halogens as leaving groups in these reactions generally follows the trend I > Br > Cl > F. However, in the context of SNAr, the C-F bond is highly polarized, making the carbon atom highly electrophilic and thus susceptible to nucleophilic attack. A more reactive halogen can displace a less reactive one from a halide salt solution. savemyexams.comscience-revision.co.uk For instance, chlorine can displace bromine from potassium bromide solution. savemyexams.com This principle highlights the competitive nature of halogens in substitution reactions. In the context of the target molecule, while fluorine is typically a poor leaving group, its displacement is possible under specific conditions, particularly if activated by other ring substituents or if a strong nucleophile is used. An alternative route for introducing an amino group onto a similar ring system involves the SNAr displacement of a halogen at the 4-position on a methyl 4-halo-3-fluoro-5-methylbenzoate precursor.

Rearrangement Reactions (e.g., Fries Rearrangement on Analogous Systems)

The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis acids. wikipedia.org It involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para-substituted products. wikipedia.org While this compound is not a phenolic ester itself, analogous systems like phenyl benzoate readily undergo this transformation.

The mechanism of the Fries rearrangement is complex and not definitively determined, with evidence supporting both intermolecular and intramolecular pathways. wikipedia.orgelectrochem.org A widely accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarizes the ester bond, leading to the formation of an acylium carbocation, which then acts as an electrophile in a Friedel-Crafts-type acylation of the aromatic ring. wikipedia.org

Factors Influencing Fries Rearrangement Product Distribution
Reaction ConditionInfluence on Product Ratio (ortho vs. para)
TemperatureLow temperatures favor the para product (thermodynamic control), while high temperatures favor the ortho product (kinetic control). wikipedia.org
SolventSolvent polarity can significantly affect product distribution and selectivity. electrochem.orgrsc.org
CatalystThe choice and amount of Lewis acid catalyst are crucial for the reaction to proceed. electrochem.orgrsc.org

A photochemical variant, the photo-Fries rearrangement, also exists. This reaction proceeds through a radical mechanism and can produce ortho and para isomers, though often with low yields. wikipedia.orgunipv.it

Influence of Substituents on Reaction Mechanisms (e.g., SN2 mechanism in methyl transfer)

The substituents on an aromatic ring can significantly influence the mechanism and rate of reactions occurring at a side chain, such as the methyl ester group. A bimolecular nucleophilic substitution (SN2) reaction could occur at the methyl group of the ester, where a nucleophile attacks the carbon atom, leading to the displacement of the carboxylate group.

The rate and feasibility of an SN2 reaction are highly sensitive to steric hindrance around the reaction center. libretexts.org The SN2 transition state involves five groups coordinated to the central carbon, making it very crowded. libretexts.org Increasing the size or number of substituents on or near the electrophilic carbon dramatically decreases the reaction rate. libretexts.orgmasterorganicchemistry.com In the case of this compound, the ortho-amino and ortho-methyl groups create a sterically hindered environment around the ester functionality. This steric crowding would likely impede the "backside attack" characteristic of the SN2 mechanism, making such a reaction at the methyl ester carbon less favorable compared to a less substituted methyl benzoate.

Furthermore, electronic effects also play a role. The electronic nature of the substituents on the benzene ring can influence the stability of the leaving group. Electron-withdrawing groups on the ring would stabilize the resulting carboxylate anion, making it a better leaving group and potentially facilitating the SN2 reaction. Conversely, electron-donating groups would destabilize the anion, making it a poorer leaving group. The Hammett equation is often used to quantify these electronic effects of substituents on reaction rates in aromatic systems. researchgate.net In gas-phase studies of reactions between O⁻ and methyl benzoate, SN2 pathways have been observed, though other reaction channels like nucleophilic attack at the carbonyl carbon also occur. nih.gov

Structure Property Relationships Excluding Biological/pharmacological Activity

Influence of Substituent Effects on Reactivity and Chemical Properties of Methyl 2-amino-5-fluoro-3-methylbenzoate Derivatives

The reactivity of an aromatic ring is significantly influenced by the electron-donating or electron-withdrawing nature of its substituents. numberanalytics.comlibretexts.org These effects can either increase (activate) or decrease (deactivate) the electron density of the benzene (B151609) ring, thereby affecting its susceptibility to chemical reactions such as electrophilic aromatic substitution. vedantu.comlumenlearning.com

The electronic influence of a substituent is a combination of two primary effects: the inductive effect and the resonance effect. numberanalytics.com

Inductive Effect : This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. numberanalytics.com

Resonance Effect : This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. numberanalytics.com

In this compound, the three key substituents exert competing electronic effects:

Amino (-NH₂) Group : The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring through p-π conjugation, a powerful electron-donating resonance effect. lumenlearning.comnumberanalytics.com This resonance effect is dominant, making the amino group a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. nih.gov

Methyl (-CH₃) Group : As an alkyl group, it is a weak electron-donating group through induction, pushing electron density into the ring via the σ-bonds. numberanalytics.com This makes the methyl group a weak activator and an ortho, para-director.

Substituent GroupInductive EffectResonance EffectOverall Effect on ReactivityDirecting Effect
Amino (-NH₂)-I (Withdrawing)+R (Donating)Strongly ActivatingOrtho, Para
Methyl (-CH₃)+I (Donating)N/A (Hyperconjugation)Weakly ActivatingOrtho, Para
Fluoro (-F)-I (Strongly Withdrawing)+R (Weakly Donating)DeactivatingOrtho, Para

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, plays a critical role in determining reaction outcomes. utdallas.edu In substituted benzoic acids and their esters, the presence of a group in the ortho position relative to the carboxyl or ester group can lead to a phenomenon known as the "ortho effect." wikipedia.orgvedantu.com

In this compound, the methyl ester group at position C1 is flanked by an amino group at C2. This ortho substituent creates significant steric hindrance, which can force the methyl ester group to twist out of the plane of the benzene ring. wikipedia.orgquora.com This loss of planarity, known as steric inhibition of resonance, disrupts the conjugation between the carbonyl group of the ester and the aromatic π-system. vedantu.comstackexchange.com

This steric crowding has several consequences:

Reactivity of the Ester : The disruption of resonance can alter the chemical reactivity of the ester group itself.

Regioselectivity : The bulky substituents at positions 2 and 3 can sterically hinder the approach of reagents to the adjacent positions on the ring (e.g., position 4). numberanalytics.com In electrophilic aromatic substitution, while the electronic effects of the amino group strongly direct incoming electrophiles to the para position (C4), steric hindrance from the adjacent methyl group at C3 could influence the reaction rate and selectivity.

Correlation of Molecular Structure with Spectroscopic Signatures

The precise three-dimensional structure of a molecule, including its conformation, directly influences its interaction with electromagnetic radiation, which is observed in its spectroscopic signatures.

As discussed, steric effects likely force the methyl ester group in this compound to be non-coplanar with the aromatic ring. This rotation around the C1-carboxyl bond can result in different stable conformations, or conformers. researchgate.netresearchgate.net For instance, the carbonyl oxygen could be oriented cis or trans relative to the ortho-amino group.

The existence of multiple conformers in solution can lead to more complex spectroscopic data. ucl.ac.uk Different conformers may have slightly different electronic environments, potentially resulting in the broadening of spectral peaks or the appearance of multiple distinct signals in techniques like NMR spectroscopy, especially at low temperatures. Furthermore, an intramolecular hydrogen bond may form between the amino group's hydrogen and the ester's carbonyl oxygen, which would significantly influence both the conformation and the spectroscopic data. researchgate.net

The electronic environment of each nucleus in a molecule determines its characteristic signal in spectroscopic analyses. Substituents alter this environment, causing predictable shifts in spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H and ¹³C NMR spectroscopy, the chemical shift of a nucleus is highly sensitive to the electron density around it.

¹H NMR : Electron-donating groups like amino and methyl increase the electron density (shielding) on the aromatic ring, particularly at the ortho and para positions, causing the signals of nearby protons to shift upfield (to lower ppm values). youtube.comwisc.edu Conversely, electron-withdrawing groups like fluoro and the methyl ester decrease electron density (deshielding), shifting proton signals downfield (to higher ppm values). youtube.com The protons on the ring of this compound would therefore experience a complex combination of these effects.

¹³C NMR : Similar trends are observed for carbon chemical shifts. Carbons directly attached to electronegative atoms (like fluorine or the ester oxygen) will be significantly deshielded. The electron-donating amino and methyl groups will cause shielding at the ortho and para carbons relative to their positions. nih.gov

Position on RingSubstituentPredicted Effect on Aromatic Proton/Carbon Chemical Shift
H-4Ortho to -CH₃, Para to -NH₂Upfield shift (shielded) due to strong +R of NH₂ and +I of CH₃
H-6Ortho to -F, Para to -CH₃Downfield shift (deshielded) due to strong -I of F
C-1Attached to -COOCH₃Downfield shift due to ester group
C-2Attached to -NH₂Upfield shift due to strong +R of NH₂
C-3Attached to -CH₃Slight downfield shift (alpha-carbon effect)
C-5Attached to -FSignificant downfield shift due to high electronegativity of F

Vibrational Frequencies (IR and Raman Spectroscopy) : The vibrational frequencies of specific bonds are also influenced by substituent effects.

C=O Stretch : The carbonyl (C=O) stretching frequency of the ester group is sensitive to its electronic environment. Conjugation with the aromatic ring typically lowers the C=O stretching frequency. Due to the likely steric inhibition of resonance caused by the ortho-amino group, the C=O bond would have more double-bond character, and its stretching frequency would be expected to be higher than that of an ester that is fully conjugated with the ring.

N-H Stretch : The N-H stretching frequencies of the primary amine are typically seen as two bands in the 3300-3500 cm⁻¹ region. The formation of an intramolecular hydrogen bond between the N-H and the C=O of the ester would cause a shift of the N-H stretching frequency to a lower wavenumber (lower energy). researchgate.net

Computational Insights into Structure-Property Correlations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for investigating structure-property relationships at the molecular level. researchgate.net For a molecule like this compound, computational studies can offer detailed insights that complement experimental data. researchgate.netresearchgate.net

Conformational Analysis : DFT calculations can be used to determine the molecule's most stable three-dimensional structure. This includes predicting the precise dihedral angle of the methyl ester group relative to the plane of the benzene ring, quantifying the steric strain, and identifying the most stable rotamers. researchgate.net

Spectroscopic Prediction : Theoretical NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental spectra. researchgate.netresearchgate.net This comparison is invaluable for confirming structural assignments and understanding the origins of observed spectral features. For example, calculations can confirm which conformation is responsible for a particular set of NMR signals.

Electronic Properties : Computational methods can generate molecular orbital diagrams and electrostatic potential maps. wisc.edu These visualizations provide a clear depiction of electron distribution across the molecule, highlighting the electron-rich and electron-poor regions. This allows for a quantitative analysis of the substituent effects on reactivity, confirming the activating and deactivating properties discussed previously.

Applications of Methyl 2 Amino 5 Fluoro 3 Methylbenzoate and Its Derivatives in Organic Synthesis

Building Block for Complex Aromatic and Heterocyclic Systems

The strategic placement of reactive functional groups on the aromatic ring of methyl 2-amino-5-fluoro-3-methylbenzoate makes it an ideal precursor for the synthesis of various heterocyclic structures, which are central to medicinal chemistry and materials science.

Quinolones and their fluorinated analogs, known as fluoroquinolones, represent a significant class of broad-spectrum antibiotics. nih.govorientjchem.org The synthesis of these compounds often relies on the construction of the core bicyclic quinolone scaffold. Derivatives of 2-aminobenzoic acid are key starting materials in these synthetic routes. For instance, the Conrad-Limpach-Knorr reaction involves the condensation of an aniline (B41778) derivative with a β-ketoester to form the quinolone ring system. mdpi.com

This compound, as a substituted anthranilic acid ester, can be envisioned as a valuable precursor in similar synthetic strategies. The amino group can react with suitable three-carbon units, and subsequent cyclization would lead to the formation of highly substituted quinolone derivatives. The fluorine atom at the 5-position is a particularly important feature, as fluorine substitution in fluoroquinolones is known to enhance their antibacterial activity. nih.govmdpi.com The methyl group at the 3-position can also influence the biological activity and pharmacokinetic properties of the final quinolone product. orientjchem.org The general synthetic approach often involves the reaction of a fluorinated aminobenzoic acid derivative with an appropriate reagent to construct the second ring, a process that can be tailored to produce a variety of quinolone and quinolinone structures. nih.govorientjchem.org

Table 1: Key Reactions in Quinolone Synthesis from Anthranilic Acid Derivatives

Reaction NameDescriptionRelevance of this compound
Conrad-Limpach-Knorr SynthesisCondensation of an aniline with a β-ketoester followed by cyclization.The amino group can act as the aniline component.
Gould-Jacobs ReactionReaction of an aniline with an ethoxymethylenemalonic ester followed by thermal cyclization and subsequent hydrolysis and decarboxylation.The amino group can initiate the reaction sequence.
Friedländer SynthesisCondensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.Can be used if the methyl ester is converted to a ketone.

The indole (B1671886) scaffold is a ubiquitous feature in many natural products and pharmaceutically active compounds. Anthranilic acid and its derivatives are well-established precursors in several indole synthesis methodologies. ijpsjournal.comnih.gov For example, in certain synthetic pathways, the amino group of an anthranilate can be functionalized and then cyclized to form the indole ring. The presence of the fluorine and methyl substituents on the benzene (B151609) ring of this compound allows for the synthesis of specifically substituted indoles, which can be valuable for structure-activity relationship studies in drug discovery.

Furthermore, isoindoline-1,3-diones are important intermediates in organic synthesis, notably in the Gabriel synthesis of primary amines, and are also found in some biologically active molecules. The synthesis of N-substituted isoindoline-1,3-dione derivatives can be achieved through the reaction of primary amines with phthalic anhydride (B1165640) or its derivatives. rasayanjournal.co.in In a related fashion, derivatives of this compound could potentially be used to construct more complex heterocyclic systems that incorporate the isoindoline-1,3-dione moiety. For instance, the amino group could be reacted with a suitable dielectrophile to initiate a cyclization process leading to related heterocyclic structures. researchgate.netmdpi.com

Pyridine (B92270) and pyrimidine (B1678525) rings are fundamental components of numerous biologically active compounds, including many pharmaceuticals. The synthesis of substituted pyridines can be achieved through various condensation and cyclization reactions. galchimia.comrsc.orgrsc.org While not a direct precursor in classical pyridine syntheses like the Hantzsch synthesis, the functional groups of this compound could be chemically modified to participate in such cyclizations. For example, the methyl ester could be transformed into a ketone, which could then serve as a building block in pyridine synthesis.

The construction of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or thiourea. bu.edu.egorganic-chemistry.org Derivatives of this compound could be elaborated into precursors for pyrimidine synthesis. For instance, the amino group could be converted into a urea or guanidine (B92328) functionality, which could then undergo cyclization with a suitable partner to form a pyrimidine ring fused to the existing aromatic ring, leading to quinazoline (B50416) derivatives. The synthesis of pyrimidines can also be achieved through the direct condensation of amides and nitriles, a methodology that could potentially be adapted for derivatives of the title compound. nih.gov

The reactivity of the amino and ester groups, combined with the influence of the fluorine and methyl substituents, allows this compound to be a precursor for a variety of other heterocyclic systems. For instance, condensation of the amino group with α-haloketones can lead to the formation of substituted quinoxalines after further transformations. Moreover, the amino group can be diazotized and subsequently replaced with other functionalities, opening up pathways to a wider range of heterocyclic structures. The versatility of anthranilic acid and its derivatives in heterocyclic synthesis is well-documented, and this compound fits within this class of valuable building blocks. core.ac.uk

Role in the Development of Specialty Chemicals

Specialty chemicals are valued for their performance or function rather than their composition. Fluorinated organic compounds, in particular, have found widespread industrial application due to their unique properties. researchgate.netpearlhilltech.comrsc.org These properties can include high thermal stability, chemical inertness, and specific biological activities. This compound serves as a key building block for specialty chemicals, particularly in the pharmaceutical and agrochemical industries.

The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of a molecule. In pharmaceuticals, fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can affect absorption and distribution in the body. nih.gov In agrochemicals, fluorinated compounds often exhibit enhanced efficacy as herbicides, insecticides, or fungicides. The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of complex, fluorinated molecules with tailored properties for these applications.

Use in Radiochemical Synthesis and Labeled Compounds (e.g., ¹⁸F-labeling precursors)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. cardiff.ac.uk It relies on the use of molecules labeled with positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being one of the most commonly used isotopes due to its favorable decay properties. nih.gov The synthesis of ¹⁸F-labeled PET tracers often involves the late-stage introduction of the ¹⁸F isotope into a precursor molecule.

Compounds containing a fluorine atom, such as this compound, can be valuable in the development of ¹⁸F-labeled compounds in two main ways. Firstly, the non-radioactive ("cold") fluorinated compound can serve as a reference standard for the development and quality control of the corresponding ¹⁸F-labeled radiotracer. Secondly, and more directly, derivatives of this compound can be designed as precursors for ¹⁸F-labeling. For example, the fluorine atom could be replaced with a leaving group suitable for nucleophilic substitution with [¹⁸F]fluoride. nih.gov Alternatively, other positions on the ring could be functionalized with groups that can be readily displaced by [¹⁸F]fluoride, such as a nitro group or a trialkylstannyl group. nih.gov The development of novel precursors for ¹⁸F-labeling is an active area of research aimed at improving the efficiency and accessibility of PET radiopharmaceuticals. rsc.orgresearchgate.netchemrxiv.org

Table 2: Potential Roles in Radiochemical Synthesis

RoleDescription
Reference StandardThe non-radioactive compound is used for analytical comparison and validation of the ¹⁸F-labeled analog.
Precursor for ¹⁸F-labelingA derivative of the compound is synthesized with a suitable leaving group that can be displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-5-fluoro-3-methylbenzoate to ensure high purity and yield?

  • Methodological Answer : The synthesis typically involves esterification of 2-amino-5-fluoro-3-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:
  • Protection of the amine group to prevent side reactions during esterification. Boc (tert-butoxycarbonyl) or acetyl groups are common protecting agents.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Deprotection under mild acidic conditions (e.g., HCl in dioxane) to regenerate the free amine.
    Similar strategies are validated for ethyl 2-amino-5-fluorobenzoate synthesis, where esterification yields >80% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C5, methyl at C3). Fluorine’s deshielding effect is critical for distinguishing signals.
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) and molecular ion detection (m/z ~197).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups.
    Structural analogs like methyl 2-bromo-5-methoxybenzoate have been characterized using similar protocols .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (room temperature) for 1–6 months. Monitor degradation via HPLC.
  • Light Sensitivity : Perform photostability studies under ICH Q1B guidelines using UV-Vis exposure (320–400 nm).
  • Hydrolysis Resistance : Test in buffered solutions (pH 3–9) at 40°C; ester groups are prone to hydrolysis under alkaline conditions.
    Safety protocols for handling similar benzoates recommend glovebox use and inert-atmosphere storage .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of this compound?

  • Methodological Answer :
  • Directed Ortho-Metalation (DoM) : Use the amino group as a directing group for lithiation at C6, enabling selective bromination or coupling reactions.
  • Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect directs incoming electrophiles to the para position (C4).
  • Catalytic Strategies : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at brominated positions, as demonstrated in 2-(bromomethyl)-5-fluorobenzonitrile derivatives .

Q. What computational approaches are suitable for studying the electronic effects of substituents in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for electrophilic/nucleophilic attacks.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/depleted regions influenced by fluorine and methyl groups.
  • QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with biological activity for derivative design.
    Analogous studies on 2-amino-4-fluoro-3-methylbenzoic acid derivatives highlight fluorine’s role in modulating electronic properties .

Q. How can this compound be utilized in designing bioactive analogs for medicinal chemistry?

  • Methodological Answer :
  • Scaffold Modification : Replace the methyl ester with amide or sulfonamide groups to enhance solubility or target binding.
  • SAR Studies : Synthesize analogs like 5-fluoro-2-(trifluoromethyl)benzyl derivatives and screen for apoptosis induction (e.g., caspase-3 activation assays).
  • Fragment-Based Drug Design : Use the core structure as a fragment in combinatorial libraries targeting kinase or protease enzymes.
    Structural similarities to sulfonylurea herbicides (e.g., triflusulfuron methyl ester) suggest potential agrochemical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.